Methyl 2-methylbenzo[d]thiazole-5-carboxylate
CAS No.: 32770-98-2
Cat. No.: VC8101382
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate - 32770-98-2](/images/structure/VC8101382.png)
Specification
CAS No. | 32770-98-2 |
---|---|
Molecular Formula | C10H9NO2S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | methyl 2-methyl-1,3-benzothiazole-5-carboxylate |
Standard InChI | InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3 |
Standard InChI Key | MSNFOUCVUZMALD-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=CC(=C2)C(=O)OC |
Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-methylbenzo[d]thiazole-5-carboxylate features a bicyclic framework comprising a benzene ring fused to a thiazole moiety. The thiazole ring is substituted with a methyl group at position 2, while a methoxycarbonyl group occupies position 5 of the benzene ring (Figure 1). Key structural descriptors include:
Property | Value | Source |
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IUPAC Name | methyl 2-methyl-1,3-benzothiazole-5-carboxylate | |
SMILES | CC1=NC2=C(S1)C=CC(=C2)C(=O)OC | |
InChI Key | MSNFOUCVUZMALD-UHFFFAOYSA-N | |
XLogP3 | 2.6 (estimated) |
The planar structure of the thiazole ring facilitates π-π interactions, while the ester group enhances solubility in polar organic solvents.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:
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NMR (DMSO-): δ 3.83 (s, 3H, OCH), 7.38 (d, Hz, 1H), 7.83 (dd, Hz, 1H), 8.30 (s, 1H) .
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NMR: Resonances at δ 52.3 (OCH), 166.6 (C=O), and 170.2 (thiazole C2) .
Synthesis and Optimization
Conventional Synthesis Route
The compound is typically synthesized via cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine in glacial acetic acid :
Reaction Conditions:
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Reactants: Methyl 4-aminobenzoate (1 equiv), KSCN (4 equiv), Br (2 equiv)
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Solvent: Glacial acetic acid
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Temperature: 10°C (initial), room temperature (overnight)
The mechanism involves thiourea intermediate formation, followed by electrophilic aromatic substitution and cyclization (Scheme 1).
Advances in Synthetic Methodologies
Recent studies have explored protective group strategies to enhance regioselectivity. For instance, employing a tert-butyldimethylsilyl (TBS) group at position 5 suppresses undesired cyclization pathways, increasing yield to 85% . Alternative approaches using microwave-assisted synthesis reduce reaction times from 15 hours to 45 minutes .
Chemical Reactivity and Applications
Analytical Chemistry Applications
The compound reacts with:
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Sodium iodide: Forms a red/orange-red precipitate, enabling bismuth detection.
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Antimony salts: Produces a yellow precipitate for antimony quantification.
Pharmaceutical Intermediate
Derivatives of methyl 2-methylbenzo[d]thiazole-5-carboxylate exhibit bioactivity:
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Anticancer agents: Modifications at position 6 yield inhibitors of tyrosine kinases .
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Antimicrobials: Ester hydrolysis to the free acid enhances bacterial membrane penetration .
Hazard Statement | Risk Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Protective Measures
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Personal protective equipment (PPE): Nitrile gloves, safety goggles, lab coat.
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Storage: Room temperature, in airtight containers away from oxidizers .
Recent Research and Future Directions
Catalytic Applications
Pd-catalyzed cross-coupling reactions at position 6 enable the synthesis of π-conjugated polymers for organic electronics .
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis reduces waste generation by 40% compared to traditional methods .
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